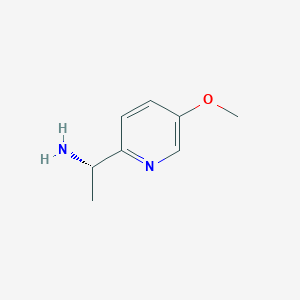

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(1S)-1-(5-methoxypyridin-2-yl)ethanamine |

InChI |

InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m0/s1 |

InChI Key |

XFPSDYRFLSUNKD-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)OC)N |

Canonical SMILES |

CC(C1=NC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Pyridin-2-amine and Pyridine-2-carbaldehyde

One of the most direct and efficient routes involves the condensation of substituted pyridin-2-amine with pyridine-2-carbaldehyde, followed by reduction to yield the target amine. This method is exemplified in the synthesis of related pyridine derivatives and is adaptable for the specific substitution pattern required.

- Reactants: Substituted pyridin-2-amine (1 equivalent) and substituted pyridine-2-carbaldehyde (1 equivalent).

- Solvent: Methanol (MeOH) serves as the reaction medium, facilitating both solubilization and reaction kinetics.

- Catalysts and Additives: p-Toluenesulfonic acid (TosOH) at approximately 0.2 equivalents acts as an acid catalyst to promote imine formation.

- Reaction Conditions: The mixture is heated to around 70°C and stirred for approximately 12 hours to ensure complete condensation.

The process involves the formation of an imine intermediate via nucleophilic attack of the amine on the aldehyde, followed by tautomerization and subsequent reduction steps (if necessary) to generate the primary amine. The reaction conditions favor the formation of the imine, which can be further reduced or transformed depending on the desired substitution.

- The condensation yields are typically high, with the subsequent reduction step (if employed) providing the (S)-enantiomer with stereochemical control via chiral catalysts or resolution techniques.

- The method has been validated with spectroscopic characterization (NMR, IR, MS) confirming the structure of the intermediate and final product.

Cyclization of Chalcone Derivatives

A more complex, multi-step approach involves the synthesis of chalcone intermediates bearing the desired methoxy substituents, followed by cyclization to form the pyridine ring fused with the amine group.

- Step 1: Synthesis of chalcone derivatives via Claisen-Schmidt condensation of appropriate aromatic ketones and aldehydes.

- Step 2: Refluxing chalcones with malononitrile in the presence of potassium hydroxide (KOH) in methanol, leading to cyclization and formation of the dihydropyridine core.

- Step 3: Oxidation of the dihydropyridine to aromatic pyridine derivatives, often using oxidants such as air, potassium permanganate, or other mild oxidants.

- This route offers high yields of methoxypyridine derivatives, including the (S)-enantiomer, especially when chiral auxiliaries or enantioselective catalysts are employed.

- The process allows for structural diversification by varying substituents on the aromatic rings, which can influence biological activity.

Direct Amination of 5-Methoxypyridine Derivatives

Direct amination strategies involve the substitution of halogenated pyridine precursors with amine groups under catalytic conditions.

- Starting from halogenated 5-methoxypyridine derivatives (e.g., 5-chloropyridine-2-yl compounds).

- Catalytic hydrogenation or nucleophilic substitution using ammonia or primary amines in the presence of transition metal catalysts such as palladium or nickel.

- Reaction conditions typically involve elevated temperatures (~100°C) and pressures to facilitate substitution.

- This method provides a route to the target amine with high regioselectivity.

- Catalytic conditions are optimized to favor the formation of the (S)-enantiomer, especially when chiral catalysts or chiral auxiliaries are employed.

Asymmetric Synthesis and Enantioselectivity Control

Given the stereochemistry of the target compound, enantioselective synthesis methods are critical. These include:

- Use of chiral catalysts during condensation or cyclization steps.

- Resolution of racemic mixtures via chiral chromatography or chiral auxiliaries.

- Biocatalytic approaches employing enzymes for stereoselective amination.

Data Tables and Research Outcomes

| Method | Key Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Condensation of pyridin-2-amine and pyridine-2-carbaldehyde | Pyridin-2-amine, pyridine-2-carbaldehyde, TosOH | MeOH | 70°C, 12 h | High | Suitable for large-scale synthesis, stereocontrol possible |

| Cyclization of chalcone derivatives | Chalcone, malononitrile, KOH | MeOH | Reflux, 2 h | Good | Structural diversification, oxidation step required |

| Direct amination of halogenated pyridine | Halogenated pyridine, NH3 or primary amines | Various | Elevated temp/pressure | Variable | Regioselective, suitable for functional group modifications |

| Asymmetric synthesis | Chiral catalysts or auxiliaries | Solvent-dependent | Variable | Variable | Enantioselectivity control critical |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-methoxypyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group or the ethylamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Based on the search results, information on the applications of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is limited. However, the structurally similar compound, 1-(6-Methoxypyridin-3-YL)ethanamine, has a range of applications in scientific research.

Note : Information regarding 1-(6-Methoxypyridin-3-YL)ethanamine is provided below as it is the closest match found in the search results, but it is not the specific compound requested.

Scientific Research Applications of 1-(6-Methoxypyridin-3-YL)ethanamine

- Chemistry : It serves as a building block in synthesizing more complex organic molecules.

- Biology : It is studied for potential biological activities and interactions with biomolecules.

- Medicine : Research is being done to explore its potential therapeutic uses, including its role as a precursor in synthesizing pharmaceutical agents.

- Industry : It is used in producing specialty chemicals and as an intermediate in various industrial processes.

Structure-Activity Relationship (SAR)

Systematic extraction of SAR pathways has been conducted to understand how structural modifications affect biological activity. The methoxy group at the 6-position is crucial for enhancing lipophilicity and receptor affinity.

Table: SAR of 1-(6-Methoxypyridin-3-YL)ethanamine and Related Compounds

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)ethanamine | Pyridine ring without methoxy group | Lacks lipophilicity enhancement from methoxy |

| 2-(6-Methoxypyridin-3-yl)ethylamine | Ethylamine instead of ethanamine | Different side chain may affect biological activity |

| 1-(5-Methylpyridin-2-yl)ethanamine | Methyl substitution on a different pyridine position | Potentially different receptor interactions |

| 2-(4-Methoxyphenyl)ethanamine | Aromatic ring instead of pyridine | Different electronic properties affecting reactivity |

Case Studies and Research Findings

- Neuropharmacological Studies : One study highlighted its potential as a treatment for anxiety disorders by modulating serotonergic pathways (PubMed ID: 19621333).

- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, including biocatalytic methods using ω-transaminases, which optimize yield and purity.

- Comparative Analysis : Research comparing this compound with similar compounds has demonstrated its unique pharmacological profile due to specific substitutions on the pyridine ring.

Potential Applications

- Medicinal Chemistry : As a precursor in the synthesis of novel therapeutic agents targeting neuropsychiatric disorders.

- Industrial Applications : Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(5-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The 5-methoxy group in the target compound reduces logP compared to naphthyl (NEA) or ethoxy analogues but increases solubility relative to chloro derivatives .

- Basicity : Methoxy substitution raises the pKa of the amine (~9.5) compared to chloro-substituted analogues (pKa ~8.2) .

Key Research Findings

Enantioselective Applications : (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine’s stereochemistry is critical for asymmetric catalysis, mirroring trends in benzimidazole-derived guanidines where (S)-configured amines achieved 90% ee in α-amination reactions .

Drug Discovery : Pyridine-containing amines are preferred in kinase inhibitors (e.g., I-BET151) due to improved metabolic stability over phenyl analogues .

Industrial Scalability : Transition metal-catalyzed asymmetric hydrogenation offers a scalable route to the target compound, avoiding enzymatic resolution limitations .

Biological Activity

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is characterized by a pyridine ring with a methoxy substituent and an ethanamine side chain. Its molecular formula is . The structural features contribute to its interaction with biological targets, particularly in the central nervous system.

The biological activity of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine primarily stems from its ability to modulate neurotransmitter systems. Its structural similarity to neurotransmitters allows it to interact with various receptors, including:

- Serotonin Receptors : Exhibits affinity for serotonin receptors, potentially influencing mood and anxiety.

- Dopamine Receptors : May impact dopaminergic pathways, relevant in the treatment of disorders like schizophrenia and Parkinson's disease.

In Vitro Studies

Several studies have evaluated the biological activity of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine using various in vitro assays:

| Study | Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Study A | HEK293 | 45.69 | Inhibition of cell proliferation |

| Study B | HSC-T6 | 45.81 | Anti-fibrotic activity via COL1A1 suppression |

These results indicate that the compound may exhibit cytotoxic effects at micromolar concentrations, suggesting potential applications in cancer therapy and fibrosis treatment.

In Vivo Studies

In vivo studies have further elucidated the pharmacological potential of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine. For example:

- Case Study 1 : In a mouse model of metabolic syndrome, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity, indicating its potential role in diabetes management.

Therapeutic Applications

The diverse biological activities of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine suggest several therapeutic applications:

- Neurological Disorders : Due to its interaction with serotonin and dopamine receptors, it may be beneficial in treating conditions like depression and schizophrenia.

- Fibrosis : Its ability to inhibit collagen expression positions it as a candidate for anti-fibrotic therapies.

- Metabolic Disorders : Its effects on glucose metabolism indicate potential use in diabetes treatment.

Q & A

Q. What are the recommended synthetic routes for (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine in academic research?

The synthesis typically involves reductive amination of 5-methoxypyridine-2-carbaldehyde with ammonium acetate or a primary amine source. Key steps include:

- Using sodium borohydride or sodium cyanoborohydride in methanol/ethanol under inert atmosphere.

- Optimizing reaction temperature (40–60°C) and stoichiometry (1:1.2 aldehyde:amine ratio) to minimize byproducts.

- Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (S)-enantiomer.

For scale-up, continuous flow reactors with immobilized catalysts can enhance yield (>75%) and enantiomeric purity .

Q. How can researchers characterize the purity and enantiomeric excess of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine?

A multi-technique approach is recommended:

- Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers.

- Mass spectrometry : Confirm molecular ion peaks ([M+H]+ at m/z 153.10) and fragmentation patterns.

- Ion mobility spectrometry : Validate purity using predicted collision cross-sections (CCS) (Table 1).

- Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values for the (S)-isomer.

Q. Table 1. Predicted Collision Cross-Sections (CCS) for (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine Dihydrochloride Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.10224 | 131.4 |

| [M+Na]+ | 175.08418 | 143.3 |

| [M+NH4]+ | 170.12878 | 139.6 |

| Source: |

Q. What are the primary applications of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine in medicinal chemistry?

This compound serves as:

- A chiral building block for synthesizing serotonin receptor modulators (e.g., 5-HT₆ antagonists).

- A ligand precursor in metal-catalyzed cross-coupling reactions for CNS-targeted drug candidates.

- A probe molecule for studying methoxy group effects on blood-brain barrier permeability via PAMPA assays .

Advanced Research Questions

Q. How can researchers optimize chiral resolution during synthesis to achieve >99% enantiomeric excess (ee)?

Employ dynamic kinetic resolution with the following protocol:

- Use a chiral palladium catalyst (e.g., Pd-BINAP) in asymmetric hydrogenation of imine intermediates.

- Optimize solvent polarity (tetrahydrofuran/water mixtures) and hydrogen pressure (50–100 psi).

- Monitor reaction progress via inline FTIR to detect intermediate tautomerization.

Post-synthesis, validate ee using NOESY NMR to identify spatial correlations unique to the (S)-configuration .

Q. How should researchers address discrepancies in biological activity data between (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine and its structural analogs?

Conduct systematic SAR studies :

- Compare halogenated analogs (e.g., 5-bromo vs. 5-methoxy substitutions) in competitive binding assays (IC₅₀ values).

- Control for batch purity using HPLC-MS (≥98% purity) and standardized assay conditions (pH 7.4, 37°C).

- Perform molecular dynamics simulations to assess methoxy group interactions with hydrophobic binding pockets (e.g., in 5-HT receptors).

Note: Steric effects from the methoxy group may reduce off-target binding compared to bulkier substituents .

Q. What experimental design considerations are critical when investigating metabolic stability?

- Use human liver microsomes (HLM) : Incubate compound (10 µM) with NADPH-regenerating systems at 37°C.

- Monitor methoxy demethylation via LC-QTOF-MS (detect m/z shift from 153.10 → 139.08).

- Include cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Validate findings with in vivo pharmacokinetics in rodent models, focusing on plasma half-life and urinary excretion .

Q. How can researchers resolve contradictions in reported solubility data?

Adopt a QC-first approach :

- Standardize solvent systems (e.g., PBS pH 7.4 vs. DMSO stock solutions).

- Use dynamic light scattering (DLS) to detect aggregation at concentrations >1 mM.

- Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic solubility.

Reported solubility in water: ~15 mg/mL (free base); 50 mg/mL (dihydrochloride salt) .

Q. Methodological Notes

- Chiral purity : Always confirm via orthogonal methods (HPLC + polarimetry).

- Data reproducibility : Share raw analytical files (e.g., .raw MS data) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.